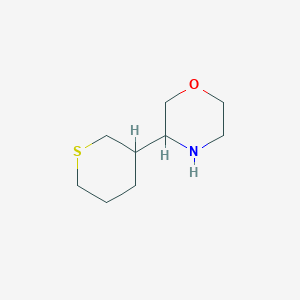
3-(Thian-3-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Thian-3-yl)morpholine is an organic compound that features a morpholine ring substituted with a thian-3-yl group. Morpholine itself is a heterocyclic amine with both nitrogen and oxygen atoms in its ring structure, making it a versatile scaffold in medicinal chemistry and organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thian-3-yl)morpholine typically involves the reaction of morpholine with a thian-3-yl precursor. One common method is the nucleophilic substitution reaction where morpholine reacts with a thian-3-yl halide under basic conditions . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Thian-3-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thian-3-yl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivative.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: N-alkyl or N-acyl morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Thian-3-yl)morpholine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Thian-3-yl)morpholine involves its interaction with specific molecular targets. The morpholine ring can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The thian-3-yl group can undergo redox reactions, influencing cellular redox states and signaling pathways . These interactions can lead to the inhibition of enzyme activity or the modulation of receptor functions, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Morpholine: The parent compound, widely used in organic synthesis and as a solvent.
Thiomorpholine: A sulfur analog of morpholine, used in similar applications but with different reactivity due to the presence of sulfur.
Piperazine: Another heterocyclic amine, structurally similar but with different pharmacological properties.
Uniqueness: 3-(Thian-3-yl)morpholine is unique due to the presence of both morpholine and thian-3-yl groups, combining the properties of both moieties.
Eigenschaften
Molekularformel |
C9H17NOS |
|---|---|
Molekulargewicht |
187.30 g/mol |
IUPAC-Name |
3-(thian-3-yl)morpholine |
InChI |
InChI=1S/C9H17NOS/c1-2-8(7-12-5-1)9-6-11-4-3-10-9/h8-10H,1-7H2 |
InChI-Schlüssel |
WNUIQSKVRVFUDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CSC1)C2COCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


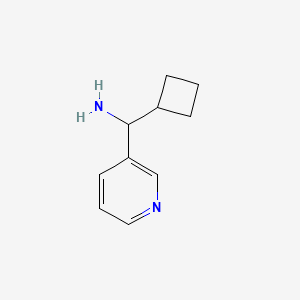

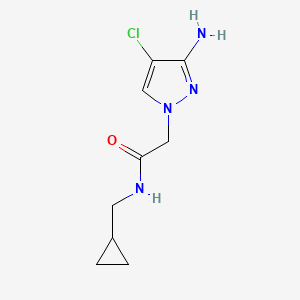
![3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde](/img/structure/B13528471.png)

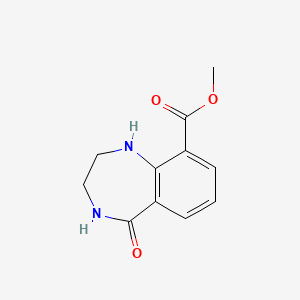




![methyl[(1S)-1-(4-nitrophenyl)ethyl]aminehydrochloride](/img/structure/B13528501.png)
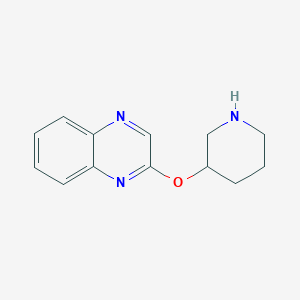

![tert-butyl N-{3-azidobicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13528523.png)
